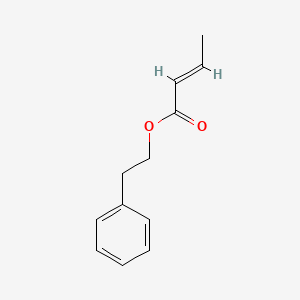

Phenethyl crotonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It has the molecular formula C12H14O2 and is known for its pleasant, dry-and-sweet, mildly rosy-musty odor with a warm-herbaceous undertone . This compound is used in various applications, including perfumery and flavoring.

Preparation Methods

Phenethyl crotonate is typically synthesized through azeotropic esterification. This process involves the reaction of phenethyl alcohol with crotonic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is refluxed, and water is removed azeotropically to drive the reaction to completion . Industrial production methods follow similar principles but are optimized for large-scale production.

Chemical Reactions Analysis

Phenethyl crotonate undergoes several types of chemical reactions, including:

Esterification: The formation of this compound itself is an esterification reaction.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to phenethyl alcohol and crotonic acid.

Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly documented.

Polymerization: Crotonates, including this compound, can undergo group-transfer polymerization using organic superacid catalysts.

Scientific Research Applications

Phenethyl crotonate has several scientific research applications:

Perfumery: It is used as a fragrance ingredient in various perfumes, providing a warm and herbaceous undertone.

Polymer Science: Crotonates, including this compound, are used in the synthesis of high-performance polymer materials through group-transfer polymerization.

Biological Research: Crotonates have been studied for their role in post-translational modifications, such as crotonylation, which can regulate gene expression and protein function.

Mechanism of Action

The mechanism of action of phenethyl crotonate in biological systems involves its conversion to crotonyl-CoA, which can then participate in crotonylation of proteins. This post-translational modification can affect gene expression and protein function by altering the structure and interactions of histones and other proteins .

Comparison with Similar Compounds

Phenethyl crotonate can be compared to other esters of crotonic acid, such as:

Methyl crotonate: Used in polymer synthesis with a higher glass-transition temperature compared to poly(methyl methacrylate).

Ethyl crotonate: Similar applications in polymer science with different physical properties.

Butyl crotonate: Another ester with applications in polymer synthesis and different thermal stability.

This compound is unique due to its specific odor profile and its applications in both perfumery and polymer science.

Properties

CAS No. |

6289-54-9 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-phenylethyl but-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3 |

InChI Key |

DVHGIHSWUYRIPZ-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OCCC1=CC=CC=C1 |

Isomeric SMILES |

C/C=C/C(=O)OCCC1=CC=CC=C1 |

Canonical SMILES |

CC=CC(=O)OCCC1=CC=CC=C1 |

Key on ui other cas no. |

68141-20-8 6289-54-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B1638120.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)

![2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic Acid](/img/structure/B1638154.png)